(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Overview
Description
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] is an organic compound characterized by the presence of two propenal groups attached to a central 1,4-phenylene moiety. This compound is of interest due to its conjugated system, which imparts unique optical and electronic properties. It is used in various scientific research applications, particularly in the fields of materials science and organic electronics.
Mechanism of Action
Target of Action
This compound might have potential applications in various fields due to its unique structure and properties . .
Mode of Action
It’s possible that the compound interacts with its targets through its unique chemical structure, which includes two formylethenyl groups attached to a phenylene group . These groups could potentially interact with various biological targets, leading to changes in cellular processes.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The compound’s unique structure suggests potential for various interactions at the molecular and cellular levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting terephthalaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for (2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde groups under mild conditions.
Major Products
Oxidation: Terephthalic acid derivatives.
Reduction: Bis(2-propen-1-ol) derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] has several scientific research applications:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene-bis(2-propenal): Similar structure but lacks the extended conjugation.
1,4-Phenylene-bis(2-propen-1-ol): Reduced form with alcohol groups instead of aldehydes.
1,4-Phenylene-bis(2-propenoic acid): Oxidized form with carboxylic acid groups.
Uniqueness
(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] is unique due to its extended conjugated system, which imparts superior optical and electronic properties compared to its analogs. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H/b3-1+,4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMSZGYDGEQFX-ZPUQHVIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)/C=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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